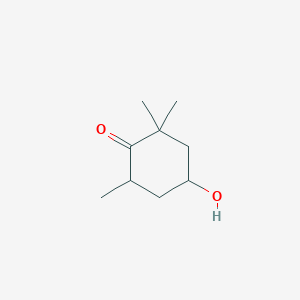

4-Hydroxy-2,2,6-trimethylcyclohexanone

Description

Contextualization within Hydroxycyclohexanone Chemistry

Hydroxycyclohexanones are a class of organic compounds characterized by a six-membered carbon ring containing both a ketone and a hydroxyl functional group. biosynth.com The relative positions of these two groups (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy) and the presence of other substituents dictate the molecule's chemical properties and reactivity. nih.gov Simpler analogs like 3-Hydroxycyclohexanone (B1200884) and 4-Hydroxycyclohexanone serve as fundamental building blocks in organic chemistry. biosynth.com For instance, 3-hydroxycyclohexanone is a key intermediate in certain bacterial metabolic pathways and in the industrial synthesis of resorcinol. 4-Hydroxycyclohexanone is also a reactive compound used in the production of other industrial chemicals. biosynth.com

4-Hydroxy-2,2,6-trimethylcyclohexanone distinguishes itself from these simpler structures by the addition of three methyl groups. These groups introduce steric hindrance and create chiral centers, significantly increasing the molecule's complexity. For example, the steric bulk around the carbonyl group in derivatives like 2,2,6-trimethylcyclohexanone (B1581249) can hinder reactions such as cyanohydrin formation, which proceeds readily in unsubstituted cyclohexanone (B45756). byjus.com This added complexity makes the selective synthesis of specific stereoisomers of 4-Hydroxy-2,2,6-trimethylcyclohexanone a challenging yet important goal in synthetic chemistry.

Significance as a Chiral Synthone

A chiral synthon is a stereochemically defined building block used in the synthesis of complex, optically active molecules. 4-Hydroxy-2,2,6-trimethylcyclohexanone, particularly in its stereochemically pure forms like (4R,6R)-actinol, is a highly valuable chiral synthon. nih.govnih.gov Its importance lies in its role as an ideal precursor for the synthesis of naturally occurring, optically active hydroxylated carotenoids. nih.gov These include important compounds such as zeaxanthin (B1683548) and cryptoxanthin. nih.gov

The presence of two chiral centers (at carbons 4 and 6) means that four possible stereoisomers exist: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). nih.gov The ability to selectively produce a single, doubly chiral isomer like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone is crucial for the enantioselective synthesis of target natural products. nih.govresearchgate.net Furthermore, this compound is a key intermediate in the synthesis of damascenone (B157320), an important rose-scented fragrance compound. patsnap.com The streamlined synthesis of damascenone from this hydroxyketone avoids the use of more hazardous reagents like metal hydrides. patsnap.com

Overview of Current Research Landscape

The current research landscape for 4-Hydroxy-2,2,6-trimethylcyclohexanone is heavily focused on developing efficient and highly selective synthesis methods, particularly for producing enantiomerically pure forms. nih.govpatsnap.com While chemical synthesis routes exist, they can be challenging and may produce mixtures of isomers. nih.govpatsnap.com A significant area of research is the use of biocatalysis to achieve high stereoselectivity. nih.govnih.govresearchgate.net

A prominent example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (commonly known as ketoisophorone) to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govnih.govresearchgate.net This bioconversion process utilizes specific enzymes to control the stereochemical outcome with high precision. nih.govresearchgate.net

Table 2: Key Enzymes in the Biocatalytic Synthesis of (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

| Step | Starting Material | Enzyme | Function | Product |

|---|---|---|---|---|

| 1 | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Old Yellow Enzyme (OYE) | Stereoselective hydrogenation of the C=C double bond | (6R)-2,2,6-trimethylcyclohexane-1,4-dione |

| 2 | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | Levodione (B1250081) Reductase (LVR) | Regio- and stereospecific reduction of the C4-carbonyl group | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone |

Source: Research has demonstrated this two-step conversion using enzymes from organisms like Saccharomyces cerevisiae and Corynebacterium aquaticum. nih.govnih.govresearchgate.net

This enzymatic approach has successfully produced (4R,6R)-actinol with high enantiomeric excess (94%). nih.govnih.govresearchgate.net Researchers continue to explore and optimize these biocatalytic systems, for instance by using engineered enzymes to improve yields and reduce byproducts. researchgate.net These advancements highlight a shift towards more sustainable and selective methods for producing valuable chiral synthons like 4-Hydroxy-2,2,6-trimethylcyclohexanone.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPVUHYZUZZRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558901 | |

| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20548-02-1 | |

| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone (mixture of Isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5GI5QTU0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Pathways

Biocatalytic Synthesis Methodologies

The biocatalytic production of 4-hydroxy-2,2,6-trimethylcyclohexanone, particularly the doubly chiral (4R,6R) isomer often referred to as actinol, is a well-established two-step enzymatic process. This process begins with the precursor 2,6,6-trimethyl-2-cyclohexen-1,4-dione, also known as ketoisophorone. nih.govresearchgate.netnih.govresearchgate.net The key to this synthesis is the sequential and highly stereospecific reduction of a carbon-carbon double bond followed by a carbon-oxygen double bond, catalyzed by two distinct enzymes. nih.govresearchgate.net

Enzymatic Asymmetric Reduction Strategies

The core of the biocatalytic synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone lies in a pair of enzymatic asymmetric reduction reactions. These reactions are responsible for introducing the two chiral centers in the molecule with high precision.

The initial step in the synthesis is the stereoselective hydrogenation of the C=C double bond of 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This reaction is catalyzed by Old Yellow Enzyme (OYE), a flavin-dependent oxidoreductase. pnas.orgpnas.orgnih.gov Specifically, Old Yellow Enzyme 2 (OYE2) from the yeast Saccharomyces cerevisiae has been successfully employed for this purpose. nih.govresearchgate.netnih.gov The enzyme stereoselectively reduces ketoisophorone to produce (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione. nih.gov OYE from Candida macedoniensis has also been reported to catalyze this transformation. nih.govresearchgate.net The reaction involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor within the enzyme's active site to the β-carbon of the α,β-unsaturated ketone. tudelft.nl

Following the C=C bond reduction, the second stereospecific reduction targets the carbonyl group at the C-4 position of (6R)-levodione. This reaction is catalyzed by Levodione (B1250081) Reductase (LVR), an NAD(H)-dependent enzyme isolated from the bacterium Corynebacterium aquaticum M-13. nih.govnih.gov LVR exhibits high regio- and stereospecificity, reducing the C-4 keto group to a hydroxyl group, thereby forming (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govresearchgate.netnih.govresearchgate.netnih.gov The high degree of stereospecificity of LVR is crucial for the production of the enantiopure final product. nih.govresearchgate.net

Both OYE and LVR are cofactor-dependent enzymes, requiring NADPH and NADH respectively for their catalytic activity. nih.govtudelft.nlillinois.edu For the process to be economically viable on a larger scale, the expensive nicotinamide (B372718) cofactors must be continuously regenerated. An effective and commonly used method for this is a coupled-enzyme system utilizing glucose dehydrogenase (GDH). nih.govresearchgate.netnih.govresearchgate.net GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD⁺ to NADH or NADP⁺ to NADPH. illinois.eduacs.orgnih.govnih.govresearchgate.net This in-situ cofactor regeneration system drives the primary reduction reactions forward and allows for high product yields with only a catalytic amount of the cofactor being required. nih.govnih.gov

| Enzyme | Source Organism | Substrate | Product | Cofactor | Cofactor Regeneration System |

| Old Yellow Enzyme 2 (OYE2) | Saccharomyces cerevisiae | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | NADPH | Glucose/Glucose Dehydrogenase (GDH) |

| Levodione Reductase (LVR) | Corynebacterium aquaticum M-13 | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | NADH | Glucose/Glucose Dehydrogenase (GDH) |

Microbial Fermentation Approaches for Enantiopure Production

For practical application, the enzymes OYE2 and LVR are typically produced through microbial fermentation. Both enzymes have been successfully expressed in Escherichia coli, which serves as a robust and well-characterized host for recombinant protein production. nih.govresearchgate.netnih.gov This allows for the large-scale and cost-effective production of the necessary biocatalysts.

The synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone can be carried out using either isolated enzymes or whole-cell biocatalysts. The use of engineered E. coli cells that co-express the reductase (OYE or LVR) and glucose dehydrogenase for cofactor regeneration represents an efficient whole-cell biocatalyst system. nih.govmdpi.com This approach simplifies the process by eliminating the need for enzyme purification and providing the cofactor regeneration machinery within the cell. Earlier microbial production attempts often resulted in mixtures of stereoisomers and low productivity, highlighting the advancement that the specific two-enzyme system represents. nih.gov

Enzyme Engineering for Enhanced Biocatalytic Efficiency

To further improve the synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone, enzyme engineering strategies can be applied to both OYE and LVR. Protein engineering can enhance enzyme properties such as activity, stability, substrate specificity, and stereoselectivity. mdpi.comnih.govdocumentsdelivered.comnih.gov

For Old Yellow Enzymes, structure-guided engineering has been used to alter their stereoselectivity and expand their substrate scope for other applications. mdpi.comnih.govresearchgate.net These principles can be applied to the OYE used in this synthesis to potentially increase its efficiency and specificity for ketoisophorone.

In the case of Levodione Reductase, studies involving site-directed mutagenesis have provided insights into the structural basis of its stereospecificity. For instance, the residue Glu-103 has been identified as playing a critical role in determining the stereospecificity of LVR. nih.govresearchgate.net Altering this amino acid has been shown to impact the enzyme's kinetic parameters and the enantiomeric excess of the product. nih.gov This knowledge can be leveraged to engineer LVR variants with potentially enhanced catalytic properties for the production of enantiopure (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.

Chemical Synthesis Approaches

The construction of the 4-hydroxy-2,2,6-trimethylcyclohexanone scaffold with precise stereochemical control is a key challenge. Various synthetic strategies have been developed to address this, primarily revolving around the reduction of a diketone precursor and subsequent modifications.

The synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone often commences from 2,2,6-trimethylcyclohexane-1,4-dione. A critical step in this synthesis is the regioselective reduction of one of the two carbonyl groups. Enzymatic reductions have proven to be highly effective in achieving this selectivity.

One prominent example involves the use of levodione reductase (LVR) from Corynebacterium aquaticum M-13. nih.gov This enzyme selectively reduces the carbonyl group at the C-4 position of (6R)-2,2,6-trimethylcyclohexane-1,4-dione to yield (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as actinol. nih.gov This enzymatic approach is highly specific, avoiding the reduction of the C-1 carbonyl group.

Achieving the desired stereochemistry at both the C-4 and C-6 positions is crucial for the application of 4-hydroxy-2,2,6-trimethylcyclohexanone in the synthesis of natural products like carotenoids. nih.gov A powerful strategy for this is a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). nih.govnih.gov

In the first step, the carbon-carbon double bond of ketoisophorone is stereoselectively hydrogenated to introduce chirality at the C-6 position. This is achieved using Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae. nih.govnih.gov This enzymatic reaction specifically yields (6R)-2,2,6-trimethylcyclohexane-1,4-dione. nih.gov

Following the establishment of the stereocenter at C-6, the second step involves the stereospecific reduction of the C-4 carbonyl group. As mentioned previously, levodione reductase (LVR) is employed to reduce (6R)-levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govnih.gov This two-enzyme system allows for the production of the doubly chiral compound with high enantiomeric excess. nih.govnih.gov In some reported systems, glucose dehydrogenase is also utilized for the regeneration of cofactors necessary for the enzymatic reactions. nih.govnih.gov

Interactive Data Table: Enzymatic Synthesis of (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

| Step | Starting Material | Enzyme | Product | Stereochemical Outcome |

| 1 | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Old Yellow Enzyme (OYE) | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | Stereoselective hydrogenation of the C=C bond, establishing chirality at C-6. |

| 2 | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | Levodione Reductase (LVR) | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Regio- and stereospecific reduction of the C-4 carbonyl group. |

While specific studies on the epimerization of 4-hydroxy-2,2,6-trimethylcyclohexanone are not extensively detailed in the available literature, the principles of epimerization in substituted cyclohexanones are well-established. Epimerization at the C-4 and C-6 positions would involve the interconversion of diastereomers.

For the hydroxyl group at C-4, epimerization can occur via an oxidation-reduction sequence. The secondary alcohol can be oxidized to the corresponding ketone (2,2,6-trimethylcyclohexane-1,4-dione), and subsequent reduction can lead to a mixture of diastereomers. Control of the stereochemistry during the reduction step, for instance by using stereoselective reducing agents or enzymes, is therefore critical to obtaining the desired isomer.

Epimerization at the C-6 position, which bears a methyl group and a quaternary carbon at C-2, is less likely under typical conditions as it would require breaking a carbon-carbon bond. The stereochemistry at this position is generally set during the initial synthetic steps, such as the stereoselective hydrogenation of ketoisophorone. nih.gov

Control over the stereochemistry is paramount and is often achieved by the careful selection of catalysts and reaction conditions. In the enzymatic synthesis described, the high stereospecificity of the enzymes effectively prevents the formation of other isomers. nih.govnih.gov

The cyclohexanone (B45756) ring of 4-hydroxy-2,2,6-trimethylcyclohexanone, particularly the carbonyl group at C-1, offers a site for carbon chain elongation and further functionalization. While specific research on this compound is limited, standard ketone reactions can be applied.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using a Wittig reagent (a phosphonium (B103445) ylide). wikipedia.orglibretexts.org This reaction would allow for the introduction of a variety of alkylidene groups, extending the carbon skeleton. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 4-hydroxy-1-methylene-2,2,6-trimethylcyclohexane.

Grignard and Organolithium Reactions: The addition of Grignard reagents or other organometallic compounds to the carbonyl group is a fundamental method for forming new carbon-carbon bonds and converting the ketone into a tertiary alcohol. masterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would result in the formation of 1-methyl-4-hydroxy-2,2,6-trimethylcyclohexan-1-ol.

Cyanohydrin Formation: The nucleophilic addition of a cyanide ion (from a source like KCN or NaCN) to the carbonyl group would form a cyanohydrin. studymind.co.ukpearson.com This reaction introduces a new carbon atom and a nitrile functional group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further synthetic transformations.

These reactions would need to be carried out with consideration for the existing stereocenters and the hydroxyl group, which may require protection to prevent unwanted side reactions.

Stereochemical Investigations

Enantiomeric and Diastereomeric Purity Determination in Synthetic Pathways

The synthesis of specific stereoisomers of 4-Hydroxy-2,2,6-trimethylcyclohexanone necessitates precise methods for determining the enantiomeric and diastereomeric purity of the products. In synthetic pathways, particularly those employing biocatalysts, the goal is often to produce a single, optically pure isomer. For instance, the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has been achieved with a high degree of stereochemical control. nih.govnih.gov

Following synthesis, the determination of enantiomeric excess (ee) is crucial. While older methods involving microbial conversion often resulted in mixtures of all four possible isomers—(4R,6S), (4S,6R), (4R,6R), and (4S,6S)—modern enzymatic approaches have yielded the (4R,6R) isomer with up to 94% enantiomeric excess. nih.govresearchgate.net

The primary analytical techniques for determining the purity of these isomers include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. uma.esheraldopenaccess.us By using a chiral stationary phase, the different enantiomers of 4-Hydroxy-2,2,6-trimethylcyclohexanone can be resolved into separate peaks. The relative area of these peaks allows for the precise calculation of enantiomeric excess. heraldopenaccess.us Detectors commonly used include UV, fluorescence, and circular dichroism (CD). uma.esheraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also employed for the analysis of reaction products. nih.gov While standard GC-MS may not separate enantiomers directly, it can be used with chiral columns or after derivatization with a chiral agent to resolve the stereoisomers. It is effective in identifying the different isomers present in a mixture.

A summary of analytical methods is presented in the table below.

| Analytical Method | Principle of Separation/Detection | Application in Purity Determination |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers to calculate enantiomeric excess (ee). uma.esheraldopenaccess.us |

| GC-MS | Separation based on volatility and mass-to-charge ratio; can be coupled with chiral columns. | Identification of stereoisomers and quantification, especially when a chiral column is used. nih.gov |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by chiral molecules. | Can be used as a detector in HPLC to specifically detect and quantify chiral species. uma.es |

Mechanisms of Stereoselectivity Control in Reactions

Achieving high stereoselectivity in the synthesis of 4-Hydroxy-2,2,6-trimethylcyclohexanone relies on carefully controlled reaction mechanisms. A notable example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce the doubly chiral (4R,6R) isomer. nih.govresearchgate.netasm.org This process demonstrates exquisite control over the formation of two separate chiral centers.

The mechanism involves two distinct enzymatic steps:

Stereoselective Hydrogenation: The first chiral center is introduced at the C-6 position. This is accomplished through the stereoselective hydrogenation of the carbon-carbon double bond in the starting material, 2,6,6-trimethyl-2-cyclohexen-1,4-dione. The enzyme Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae acts as the biocatalyst, specifically producing (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione. nih.govresearchgate.net

Stereospecific Carbonyl Reduction: The second chiral center is established at the C-4 position. The intermediate, (6R)-levodione, undergoes a highly selective and stereospecific reduction of the carbonyl group at the C-4 position. This reaction is catalyzed by levodione (B1250081) reductase (LVR) from Corynebacterium aquaticum, which converts the ketone to a hydroxyl group with a specific (4R) configuration. nih.govresearchgate.net

This two-enzyme system ensures a high yield of the (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone stereoisomer, effectively controlling the diastereomeric and enantiomeric outcome of the synthesis. nih.govnih.gov

| Step | Reaction | Enzyme | Stereochemical Outcome |

| 1 | Hydrogenation of C=C bond | Old Yellow Enzyme 2 (OYE2) | Introduction of chirality at C-6, forming (6R)-levodione. nih.gov |

| 2 | Reduction of C=O group | Levodione Reductase (LVR) | Selective reduction to form the (4R)-hydroxyl group. nih.gov |

Conformational Analysis of the Cyclohexanone (B45756) Ring System

The three-dimensional structure of the 4-Hydroxy-2,2,6-trimethylcyclohexanone ring is not planar. Like other cyclohexane (B81311) derivatives, it adopts puckered conformations to relieve angle and torsional strain. pressbooks.pub

The most stable conformation for a cyclohexane ring is the chair conformation . pressbooks.pub In this arrangement, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain. pressbooks.pub 4-Hydroxy-2,2,6-trimethylcyclohexanone exists in a dynamic equilibrium between two interconverting chair conformations, a process known as a "ring flip."

The half-chair conformation is a higher-energy transitional state that the molecule passes through during the ring flip. cutm.ac.in It is significantly less stable than the chair conformation due to increased angle and torsional strain. cutm.ac.in Therefore, the molecule spends a negligible amount of time in the half-chair state.

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Minimal angle and torsional strain; all bonds staggered. pressbooks.pub |

| Boat | Higher than Chair | Torsional strain from eclipsed bonds and steric strain between "flagpole" hydrogens. pressbooks.pub |

| Twist-Boat | Intermediate | A more stable version of the boat, with reduced torsional and steric strain. cutm.ac.in |

| Half-Chair | Highest | Significant angle and torsional strain; acts as a transition state. cutm.ac.in |

The substituents on the cyclohexanone ring—three methyl groups and one hydroxyl group—have a profound influence on the conformational equilibrium. In a chair conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring).

Generally, bulkier substituents are more stable in the equatorial position to avoid steric hindrance with the other two axial substituents on the same side of the ring. pressbooks.publibretexts.org This unfavorable interaction is known as a 1,3-diaxial interaction . pressbooks.pub

For 4-Hydroxy-2,2,6-trimethylcyclohexanone:

The two methyl groups at the C-2 position are geminal. In any chair conformation, one will be axial and the other equatorial.

The stability of the two chair conformers is therefore determined by the positions of the C-4 hydroxyl group and the C-6 methyl group.

The conformer in which the larger substituents (the C-6 methyl and C-4 hydroxyl groups) occupy equatorial positions will be significantly more stable and thus will be the predominant conformation at equilibrium. libretexts.orglibretexts.org The energy difference is due to the minimization of 1,3-diaxial interactions. pressbooks.publibretexts.org

The general preference for equatorial substitution is a guiding principle in predicting the most stable three-dimensional structure of substituted cyclohexanes. umn.eduyoutube.com

Computational Chemistry and Quantum Mechanical Studies

Theoretical Frameworks Applied to 4-Hydroxy-2,2,6-trimethylcyclohexanone

The selection of an appropriate theoretical framework is crucial for obtaining accurate and reliable computational results. The choice depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying medium to large-sized molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach offers a good compromise between accuracy and computational efficiency. For 4-Hydroxy-2,2,6-trimethylcyclohexanone, DFT calculations are well-suited to predict its geometric parameters, vibrational frequencies, and electronic properties. Various functionals, such as B3LYP or M06-2X, can be employed to account for electron correlation effects.

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of the electronic structure but neglects electron correlation, which can be a significant factor in determining accurate molecular properties. While computationally less demanding than more advanced correlated methods, HF often serves as a starting point for these higher-level calculations. For 4-Hydroxy-2,2,6-trimethylcyclohexanone, HF calculations can provide initial geometry optimizations and molecular orbital energies.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. For a molecule like 4-Hydroxy-2,2,6-trimethylcyclohexanone, which contains carbon, hydrogen, and oxygen atoms, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. The selection involves a trade-off: larger basis sets provide more accurate results but at a significantly higher computational cost. Optimization of the basis set is essential to ensure that the calculations are both reliable and feasible. For DFT calculations, the def2 family of basis sets is often recommended. google.com

Molecular Geometry Optimization and Structural Elucidation

A key application of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 4-Hydroxy-2,2,6-trimethylcyclohexanone, which can exist as different stereoisomers (e.g., cis and trans), geometry optimization is crucial to identify the lowest energy conformers. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Hydroxy-2,2,6-trimethylcyclohexanone (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (hydroxyl) | 1.43 Å | |

| O-H | 0.96 Å | |

| C-C (ring) | 1.54 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-O-H | 109.1° | |

| Dihedral Angle | H-O-C4-C3 | 178.5° |

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Quantum mechanical methods provide valuable information about the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For 4-Hydroxy-2,2,6-trimethylcyclohexanone, the energy and spatial distribution of the HOMO and LUMO can reveal potential sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Hydroxy-2,2,6-trimethylcyclohexanone (DFT/B3LYP/6-31G(d,p))

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Analysis of the molecular orbital coefficients would likely show that the HOMO is localized primarily on the oxygen atom of the hydroxyl group and the carbonyl oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbonyl carbon, suggesting it as the most probable site for nucleophilic attack.

Charge Transfer Characteristics

Intramolecular charge transfer is a fundamental electronic process that dictates a molecule's reactivity, polarity, and optical properties. In 4-Hydroxy-2,2,6-trimethylcyclohexanone, the presence of electron-donating groups (methyl and hydroxyl) and an electron-withdrawing group (carbonyl) creates a potential for charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 4-Hydroxy-2,2,6-trimethylcyclohexanone, an MEP map would be expected to show a region of high negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), marking it as a site for nucleophilic interaction. aip.org In a computational study of the more complex analog, 3,5-Bis(4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone (B45756), MEP analysis confirmed that the negative region is associated with the oxygen atoms of the carbonyl and hydroxyl groups, while the positive region is located on the hydrogen atom of the hydroxyl group, identifying these as the most reactive parts of the molecule. aip.orgresearchgate.net

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

A DFT study on the vibrational spectrum of 4-Hydroxy-2,2,6-trimethylcyclohexanone would provide a detailed list of its fundamental vibrational modes. Based on studies of unsubstituted cyclohexanone and other derivatives, key vibrational modes would include: acs.org

C=O stretch: A strong, characteristic band for the carbonyl group.

O-H stretch: A broad band corresponding to the hydroxyl group.

C-H stretches: Vibrations of the methyl and methylene (B1212753) groups on the cyclohexane (B81311) ring.

Ring vibrations: Complex modes involving the stretching and bending of the cyclohexane ring.

While specific simulated data for 4-Hydroxy-2,2,6-trimethylcyclohexanone is not available, DFT calculations on cyclohexanone have shown excellent agreement between predicted and experimental spectra in the mid-IR region. acs.org Such simulations for the title compound would allow for a precise assignment of its experimental IR and Raman spectra.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of molecules, guiding the design of new materials. The key parameter for second-order NLO response is the first-order hyperpolarizability (β).

First-Order Hyperpolarizability (β) Calculations

The first-order hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field. A large β value is indicative of a strong NLO response. Computational methods, such as DFT, can be used to calculate the components of the β tensor.

For a molecule to exhibit a significant β value, it typically requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. While 4-Hydroxy-2,2,6-trimethylcyclohexanone lacks an extensive π-conjugated system, the presence of donor (hydroxyl, methyl) and acceptor (carbonyl) groups can still result in a modest NLO response.

A computational study on 3,5-Bis(4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone, which has a similar core structure, reported a pronounced NLO property based on its calculated first-order hyperpolarizability. researchgate.netaip.org The calculated total hyperpolarizability (β_tot) for this related molecule is presented in the table below. A similar theoretical investigation on 4-Hydroxy-2,2,6-trimethylcyclohexanone would be necessary to quantify its specific NLO properties.

| Computational Method | β_tot (a.u.) |

|---|---|

| HF/6-311G | 1.25E-30 |

| HF/6-311++G | 1.43E-30 |

| DFT/6-311G | 1.75E-30 |

| DFT/6-311++G | 2.01E-30 |

Table 1: Calculated first-order hyperpolarizability (β_tot) for 3,5-Bis(4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone using different levels of theory. Data sourced from a study on a related compound and is for illustrative purposes only. aip.org

Thermodynamic Parameters Computational Analysis

Computational chemistry allows for the prediction of various thermodynamic parameters, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from DFT calculations and statistical mechanics principles.

While specific computational thermodynamic data for 4-Hydroxy-2,2,6-trimethylcyclohexanone are not published, studies on unsubstituted cyclohexane and other alkyl-cyclohexanes provide a basis for understanding these properties. acs.orgnist.gov For instance, the NIST Chemistry WebBook provides calculated gas-phase thermodynamic data for cyclohexanone. nist.gov A full computational analysis of 4-Hydroxy-2,2,6-trimethylcyclohexanone would provide valuable data on its thermal stability and reactivity.

| Temperature (K) | Heat Capacity (Cp,gas) (J/molK) | Entropy (S°gas) (J/molK) | Enthalpy of Formation (ΔfH°gas) (kJ/mol) |

|---|---|---|---|

| 298.15 | 121.06 | 322.03 | -220.10 |

| 300 | 121.89 | 322.78 | -220.35 |

| 400 | 161.88 | 363.62 | -234.34 |

| 500 | 196.39 | 403.46 | -245.54 |

Table 2: Selected gas-phase thermodynamic data for unsubstituted cyclohexanone. This data is for a related compound and serves to illustrate the type of information obtained from such computational analyses. nist.gov

Enzyme-Substrate Interaction Modeling

The enzymatic synthesis of (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone involves a two-step asymmetric reduction process. The first step, the hydrogenation of the double bond of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone), is catalyzed by an ene-reductase from the Old Yellow Enzyme (OYE) family, specifically Old Yellow Enzyme 2 from Saccharomyces cerevisiae. The second step involves the reduction of the carbonyl group by a levodione (B1250081) reductase.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme-substrate interactions, docking can be used to model how a substrate fits into the active site of an enzyme, providing insights into the mechanism of catalysis and stereoselectivity.

While a specific molecular docking study of 4-Hydroxy-2,2,6-trimethylcyclohexanone with its synthesizing enzymes is not available, research on the substrate preferences of OYEs has been conducted. nih.gov A molecular docking simulation of the precursor, ketoisophorone, into the active site of Old Yellow Enzyme 2 would reveal the key amino acid residues involved in substrate binding and orientation, which ultimately determines the stereochemistry of the product. Similarly, docking the intermediate, (6R)-levodione, into the active site of levodione reductase would elucidate the interactions responsible for the stereospecific reduction to (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone. These computational models are invaluable for understanding and potentially engineering these enzymes for improved catalytic efficiency and selectivity.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation or the scattering of laser light, characteristic vibrational modes corresponding to specific functional groups and skeletal structures can be identified.

The FT-IR spectrum of 4-Hydroxy-2,2,6-trimethylcyclohexanone is characterized by the presence of key functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) groups. The hydroxyl group gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of intermolecular hydrogen bonding. The stretching vibration of the carbonyl group in the six-membered ring is observed as a strong, sharp peak typically around 1715 cm⁻¹.

The spectrum also displays several bands corresponding to C-H stretching vibrations. The asymmetric and symmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are found in the 2970-2860 cm⁻¹ range. Furthermore, C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is typically observed around 1050 cm⁻¹.

Interactive Table: FT-IR Spectral Data of 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3400 | Strong, Broad | ν(O-H) | Hydroxyl group stretching (H-bonded) |

| ~2960 | Strong | νₐₛ(C-H) | Asymmetric CH₃ and CH₂ stretching |

| ~2870 | Medium | νₛ(C-H) | Symmetric CH₃ and CH₂ stretching |

| ~1715 | Strong, Sharp | ν(C=O) | Carbonyl group stretching |

| ~1465 | Medium | δ(C-H) | CH₂ scissoring and CH₃ asymmetric bending |

| ~1370 | Medium | δ(C-H) | CH₃ symmetric bending (gem-dimethyl) |

| ~1050 | Medium | ν(C-O) | Carbon-Oxygen stretching of the alcohol |

Experimental FT-Raman data for 4-Hydroxy-2,2,6-trimethylcyclohexanone is not widely available in the literature. However, based on the molecular structure, certain predictions can be made. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=O stretching vibration, while also IR active, should be observable in the Raman spectrum, typically with a lower intensity compared to its IR absorption.

The C-C skeletal vibrations of the cyclohexanone (B45756) ring are expected to produce strong signals in the Raman spectrum, providing valuable information about the ring conformation. The symmetric C-H stretching and bending vibrations of the methyl and methylene groups would also be Raman active. The O-H stretching vibration is generally a weak scatterer in Raman spectroscopy and may be difficult to observe.

Interactive Table: Predicted FT-Raman Active Modes for 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2960-2870 | Strong | ν(C-H) | Symmetric and asymmetric CH₃ and CH₂ stretching |

| ~1715 | Weak-Medium | ν(C=O) | Carbonyl group stretching |

| ~1450 | Medium | δ(C-H) | CH₂ scissoring and CH₃ bending |

| ~800-1200 | Strong | - | C-C skeletal ring vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Hydroxy-2,2,6-trimethylcyclohexanone would show distinct signals for the different proton environments. The methyl groups at the C2 position are diastereotopic and would likely appear as two separate singlets. The methyl group at the C6 position would appear as a doublet due to coupling with the adjacent methine proton. The proton attached to the hydroxyl-bearing carbon (C4) would appear as a multiplet, and the methylene protons on the ring would also give rise to complex multiplet signals due to spin-spin coupling. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable (e.g., 1.5-4.0) | Broad Singlet |

| H-4 | ~3.8 - 4.2 | Multiplet |

| H-6 | ~2.5 - 2.9 | Multiplet (Quartet or similar) |

| Ring CH₂ | ~1.5 - 2.2 | Multiplets |

| C6-CH₃ | ~1.1 | Doublet |

| C2-CH₃ (axial) | ~1.0 | Singlet |

| C2-CH₃ (equatorial) | ~1.2 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field, typically in the range of 200-215 ppm. The carbon bearing the hydroxyl group (C4) would be found in the 65-75 ppm region. The quaternary carbon at C2 would appear in the 40-50 ppm range. The remaining carbons, including the three methyl groups and the two methylene groups, would resonate at higher fields (lower ppm values).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~210 |

| C4 (CH-OH) | ~70 |

| C2 (C(CH₃)₂) | ~45 |

| C6 (CH-CH₃) | ~50 |

| Ring CH₂ | ~30-40 |

| C2-(CH₃)₂ | ~25-30 |

| C6-CH₃ | ~20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Hydroxy-2,2,6-trimethylcyclohexanone is dictated by its electronic transitions. As a saturated ketone, it lacks extensive conjugation. The most significant feature in its UV-Vis spectrum is a weak absorption band in the 270–300 nm region. This absorption is attributed to the formally forbidden n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's lone pair of electrons. The low molar absorptivity (ε) of this transition is a characteristic feature of such saturated ketones. Stronger π → π* transitions would occur at much shorter wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a sample, one can determine the crystal structure, including lattice parameters, and assess the crystalline nature of the material.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique would allow for the unambiguous determination of the molecular structure of 4-Hydroxy-2,2,6-trimethylcyclohexanone, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a suitable single crystal of the compound, typically with dimensions on the order of 0.1-0.3 mm, is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to generate an electron density map, from which the crystal structure is solved and refined.

Hypothetical Crystallographic Data Table for 4-Hydroxy-2,2,6-trimethylcyclohexanone:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.542 |

| b (Å) | 6.871 |

| c (Å) | 12.335 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 862.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.205 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be obtained from a single-crystal XRD experiment.

Powder X-ray Diffraction for Crystalline Nature and Lattice Parameters

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases, purity, and lattice parameters. In this technique, a powdered sample is irradiated with an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

For 4-Hydroxy-2,2,6-trimethylcyclohexanone, PXRD would confirm the crystalline nature of a bulk sample. The positions of the diffraction peaks are determined by the crystal lattice and can be used to calculate the lattice parameters using Bragg's Law. The sharpness and intensity of the peaks can provide information about the degree of crystallinity and the presence of any impurities or different crystalline phases.

Hypothetical Powder X-ray Diffraction Data Table for 4-Hydroxy-2,2,6-trimethylcyclohexanone:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.1 | 3.55 | 70 |

| 31.7 | 2.82 | 50 |

Note: The data in this table is hypothetical and represents a simplified example of a PXRD pattern.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. A focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample's atoms are detected to form an image. SEM provides valuable information about the surface topography, morphology (shape and size of particles), and composition.

For 4-Hydroxy-2,2,6-trimethylcyclohexanone, SEM analysis would reveal the morphology of its crystalline or amorphous particles. This could include details about crystal habits (the characteristic external shape of a crystal), surface texture, and the size distribution of the particles. Such information is crucial for understanding the material's physical properties, such as its flowability and dissolution rate.

Hypothetical SEM Observations for 4-Hydroxy-2,2,6-trimethylcyclohexanone:

| Magnification | Description of Morphology |

| 500x | Agglomerates of small, irregular particles are observed. |

| 2000x | Individual crystals with prismatic or block-like shapes become visible. |

| 10000x | The crystal surfaces appear smooth with some stepped features. |

Note: These observations are hypothetical and illustrate the type of information that could be obtained from an SEM analysis.

Biochemical Roles and Biosynthetic Pathways

Role as a Bacterial Metabolite

The compound, specifically the (4R,6R)-diastereomer, is recognized as a bacterial metabolite. ebi.ac.uk It is produced during metabolic reactions in certain bacteria. ebi.ac.uk For instance, the soil isolate Corynebacterium aquaticum M-13 can perform a regio- and stereoselective reduction of (6R)-2,2,6-Trimethyl-1,4-cyclohexanedione (levodione) to yield (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a compound also known as actinol. nih.gov This conversion is catalyzed by an enzyme called levodione (B1250081) reductase, which requires NAD+ or NADH as a cofactor. nih.gov

While some bacterial conversions of related precursors like 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) have been reported, they often result in a mixture of isomers with low productivity. nih.govresearchgate.netresearchgate.net For example, microbial production of actinol from 2,2,6-trimethylcyclohexanedione previously resulted in a racemic mixture containing (4R,6S), (4S,6R), (4R,6R), and (4S,6S) isomers, with actinol accounting for only 5% of the total. nih.gov More advanced enzymatic systems have been developed to improve yield and stereospecificity. A two-step enzymatic process using enzymes expressed in Escherichia coli has been established for the practical synthesis of the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govresearchgate.netresearchgate.netnih.gov This system utilizes old yellow enzyme 2 from Saccharomyces cerevisiae for the first step and levodione reductase from Corynebacterium aquaticum M-13 for the second, achieving high yield and enantiomeric excess. nih.govresearchgate.netresearchgate.netnih.gov

| Organism/Enzyme System | Substrate | Product | Key Findings |

|---|---|---|---|

| Corynebacterium aquaticum M-13 | (6R)-2,2,6-Trimethyl-1,4-cyclohexanedione (Levodione) | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Actinol) | Catalyzed by levodione reductase in a regio- and stereoselective manner. nih.gov |

| Two-enzyme system expressed in E. coli (Old yellow enzyme 2 and Levodione reductase) | 2,6,6-trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | A practical system producing 9.5 mg/ml with 94% enantiomeric excess. nih.govresearchgate.netnih.gov |

| Various bacterial cells | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Mixture of isomers: (4R,6S), (4S,6R), (4R,6R), and (4S,6S) | Early methods resulted in low productivity (~2.5 mg/ml) and a mix of stereoisomers. nih.govresearchgate.netresearchgate.net |

Intermediacy in Natural Product Biosynthesis

Optically active forms of 4-hydroxy-2,2,6-trimethylcyclohexanone are valuable chiral building blocks for the synthesis of a range of significant natural products, including carotenoids and analogs of the plant hormone abscisic acid.

The (4R,6R) stereoisomer of 4-hydroxy-2,2,6-trimethylcyclohexanone, known as actinol, is considered an ideal precursor for the synthesis of naturally occurring, optically active hydroxylated carotenoids (xanthophylls). nih.govnih.govresearchgate.netresearchgate.net

Zeaxanthin (B1683548) : Several technical syntheses of (3R,3'R)-zeaxanthin utilize (4R)-4-hydroxy-2,2,6-trimethylcyclohexanone as a key chiral starting material. researchgate.netsemanticscholar.org The synthesis strategy involves transforming the ketone into a larger intermediate which is then used in a Wittig reaction to construct the full C40 carotenoid backbone of zeaxanthin. researchgate.netsemanticscholar.org Its role as a crucial building block allows for the production of nature-identical zeaxanthin. semanticscholar.org

Xanthoxin : Optically active hydroxy cyclohexanone (B45756) derivatives, including (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, are recognized as useful chiral building blocks for the synthesis of natural compounds like xanthoxin. nih.gov Xanthoxin itself is a key intermediate in the biosynthetic pathway of the plant hormone abscisic acid. wikipedia.org It is converted to abscisic aldehyde by the enzyme ABA2, a short-chain dehydrogenase/reductase. nih.govresearchgate.netnih.gov

| Target Compound | Precursor Form | Significance |

|---|---|---|

| Zeaxanthin | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Actinol) | Serves as a key chiral building block in the technical synthesis of (3R,3'R)-zeaxanthin. nih.govresearchgate.netsemanticscholar.org |

| Xanthoxin | Optically active 4-hydroxy-2,2,6-trimethylcyclohexanone derivatives | Acts as a useful chiral building block for the synthesis of xanthoxin. nih.gov |

4-Hydroxy-2,2,6-trimethylcyclohexanone serves as a critical starting material for the chemical synthesis of various structural analogs of the plant hormone abscisic acid (ABA). cdnsciencepub.com These analogs are developed to study structure-activity relationships and to create practical plant growth regulators. cdnsciencepub.com

Specifically, (+)-(4R, 6S)-4-hydroxy-2,2,6-trimethylcyclohexanone has been used as the required starting material for the synthesis of (+)-(4R,5S) acetylenic ABA analogs and (+)-(4S,5S)-dihydroabscisic acid. cdnsciencepub.com The synthesis pathway involves a sequence of reactions to build the side chain characteristic of ABA and its derivatives. cdnsciencepub.com The synthesis of other optically active analogs, such as dihydroabscisic acids, also proceeds from precursors like 2,2,6-trimethylcyclohexan-1,4-dione, which is related to the title compound. researchgate.net

| Starting Material | Synthesized Analog | Reference |

|---|---|---|

| (+)-(4R, 6S)-4-hydroxy-2,2,6-trimethylcyclohexanone | (+)-(4R,5S) acetylenic ABA analog | cdnsciencepub.com |

| (+)-(4R, 6S)-4-hydroxy-2,2,6-trimethylcyclohexanone | (+)-(4S,5S)-dihydroabscisic acid | cdnsciencepub.com |

Analytical Method Development and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-Hydroxy-2,2,6-trimethylcyclohexanone, providing the necessary resolution and sensitivity to separate it from impurities and quantify it accurately. Both Gas Chromatography and High-Performance Liquid Chromatography are powerful tools for this purpose.

Gas Chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like 4-Hydroxy-2,2,6-trimethylcyclohexanone. The compound's volatility allows for its efficient separation in the gas phase.

Detailed research findings from a study on the enzymatic production of (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone provide specific parameters for its GC analysis. researchgate.net In this study, the compound was analyzed using a gas chromatograph equipped with a flame ionization detector (FID). The separation was achieved on a specialized capillary column designed for chiral separations, which is critical for distinguishing between the different stereoisomers of the compound. researchgate.net The use of helium as a carrier gas is common in such analyses. researchgate.net

The temperature programming of the GC oven is a critical parameter that influences the separation efficiency. A typical analysis might involve holding the initial oven temperature, followed by a gradual ramp to a final temperature to ensure the elution of all components. For instance, the oven temperature can be programmed to increase from an initial temperature to a final temperature of around 180°C. researchgate.net

For enhanced identification, Gas Chromatography is often coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides not only the retention time of the compound but also its mass spectrum, which acts as a chemical fingerprint, allowing for unambiguous identification. hmdb.ca The electron ionization (EI) mode is a common ionization technique used in GC-MS for such analyses.

Table 1: Gas Chromatography (GC) Parameters for the Analysis of 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Chiral Capillary Column (e.g., for isomer separation) |

| Carrier Gas | Helium |

| Oven Temperature | Programmed ramp up to approximately 180°C |

| Injection Mode | Split/Splitless |

| Data Acquisition | Retention Time and Peak Area (FID); Mass Spectrum (MS) |

This table is based on data from a study on the enzymatic production of (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 4-Hydroxy-2,2,6-trimethylcyclohexanone. It is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis, although this is not a major concern for this specific compound. A key advantage of HPLC is the wide variety of stationary and mobile phases available, which allows for a high degree of selectivity.

For the separation of a compound like 4-Hydroxy-2,2,6-trimethylcyclohexanone, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Given that 4-Hydroxy-2,2,6-trimethylcyclohexanone exists as stereoisomers, chiral HPLC is essential for their separation and quantification. nih.govsigmaaldrich.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are frequently used for such separations. nih.gov The choice of mobile phase, including the organic modifier and any additives, is critical for achieving optimal chiral resolution.

While specific validated HPLC methods for 4-Hydroxy-2,2,6-trimethylcyclohexanone are not extensively detailed in publicly available literature, information from chemical suppliers confirms the availability of HPLC and LC-MS data for this compound. bldpharm.com Furthermore, analytical methods developed for structurally related compounds can provide valuable insights. For instance, the analysis of a related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, was performed using HPLC with a C18 column and a mobile phase gradient of water and acetonitrile with formic acid as an additive. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the cyclohexanone (B45756) ring provides a chromophore that absorbs UV light.

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of 4-Hydroxy-2,2,6-trimethylcyclohexanone

| Parameter | Potential Value/Type |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Column | Reversed-Phase (e.g., C18) or Chiral Stationary Phase (for isomers) |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol |

| Additives | Formic Acid or other modifiers to improve peak shape |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection Wavelength | Dependent on the UV absorbance of the compound |

This table presents a general guide to potential HPLC parameters based on the analysis of similar compounds and general chromatographic principles. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems

Current synthetic strategies for 4-hydroxy-2,2,6-trimethylcyclohexanone heavily rely on a highly efficient two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). nih.gov However, the exploration of alternative chemo-catalytic routes could offer advantages in terms of scalability, cost-effectiveness, and access to different stereoisomers.

One promising, yet less explored, avenue involves the selective hydrogenation of "tea flavor ketone" (4-oxoisophorone). A patented method describes a two-step process initiating with the selective hydrogenation of the carbon-carbon double bond of tea flavor ketone using a Lindlar catalyst to yield 2,2,6-trimethyl-1,4-cyclohexanedione. This intermediate is then subjected to a second selective hydrogenation, employing a chiral rhodium catalyst, to produce 4-hydroxy-2,2,6-trimethylcyclohexanone. This approach highlights the potential of using readily available starting materials and specific catalytic systems to achieve the desired transformation. Further research could focus on optimizing this process, exploring different chiral catalysts to enhance stereoselectivity, and investigating the reaction mechanism to improve yield and efficiency.

Future investigations could also explore asymmetric transfer hydrogenation, a powerful tool for the stereoselective reduction of ketones. The development of novel, highly efficient, and reusable catalysts for this transformation would be a significant advancement. Additionally, flow chemistry approaches could be investigated to enable continuous and scalable production of 4-hydroxy-2,2,6-trimethylcyclohexanone with precise control over reaction parameters.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of 4-hydroxy-2,2,6-trimethylcyclohexanone is crucial for its application and the design of its derivatives. Advanced spectroscopic and computational methods can provide deep insights that are currently limited in the literature.

Spectroscopic Analysis: While basic characterization is established, detailed spectroscopic studies are not widely reported. Future research should focus on acquiring and analyzing comprehensive spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would allow for the unambiguous assignment of all proton and carbon signals, providing valuable information about the molecule's connectivity and stereochemistry. For instance, in the closely related 4-hydroxycyclohexanone, distinct signals for the protons and carbons adjacent to the hydroxyl and carbonyl groups are observed, and similar detailed analysis for the trimethylated analog is warranted.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In-depth fragmentation studies using techniques like tandem mass spectrometry (MS/MS) would help to elucidate the fragmentation pathways, providing a spectral fingerprint for identification and structural analysis of its derivatives.

Computational Modeling: Density Functional Theory (DFT) has proven to be a powerful tool for studying the structural and electronic properties of organic molecules.

Conformational Analysis: DFT calculations can be employed to determine the most stable conformations of the different stereoisomers of 4-hydroxy-2,2,6-trimethylcyclohexanone. This would provide insights into the influence of the methyl and hydroxyl groups on the cyclohexanone (B45756) ring puckering.

Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis) can be correlated with experimental data to validate the proposed structures and gain a deeper understanding of the molecule's electronic properties.

Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of both chemical and enzymatic syntheses, aiding in the design of more efficient catalysts and reaction conditions.

Exploration of New Biochemical Transformations

The enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone is a landmark in the biocatalytic production of chiral compounds. nih.govnih.govasm.org This process utilizes a two-step asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. nih.govresearchgate.netresearchgate.net The first step involves the stereoselective hydrogenation of the double bond catalyzed by an old yellow enzyme (OYE), followed by the stereospecific reduction of a carbonyl group by a levodione (B1250081) reductase. nih.govnih.govasm.org

Future research in this area could focus on several unexplored avenues:

Enzyme Engineering: Site-directed mutagenesis and directed evolution of the existing old yellow enzymes and levodione reductases could lead to biocatalysts with enhanced activity, stability, and substrate specificity. This could enable the synthesis of other stereoisomers of 4-hydroxy-2,2,6-trimethylcyclohexanone or the transformation of a broader range of substrates.

Discovery of Novel Enzymes: Screening of microbial genomes and metagenomic libraries could lead to the discovery of novel enzymes with unique catalytic properties for the synthesis of this compound and its derivatives. This could open up new biocatalytic routes with improved efficiency or different stereoselectivity.

Whole-Cell Biotransformations: While the current enzymatic process utilizes expressed enzymes, further exploration of whole-cell biotransformations could offer a more cost-effective and operationally simpler approach by eliminating the need for enzyme purification. Research into optimizing fermentation conditions and metabolic engineering of the host microorganisms could enhance product yields.

Microbial Transformation of Related Compounds: Investigating the microbial transformation of isophorone (B1672270) and its derivatives by various microorganisms, such as fungi, could lead to the production of novel hydroxylated or otherwise functionalized analogs of 4-hydroxy-2,2,6-trimethylcyclohexanone.

| Transformation Step | Enzyme | Source Organism | Product |

| Stereoselective C=C reduction | Old Yellow Enzyme 2 | Saccharomyces cerevisiae | (6R)-2,2,6-trimethylcyclohexane-1,4-dione |

| Stereospecific C=O reduction | Levodione Reductase | Corynebacterium aquaticum M-13 | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone |

Development of Structure-Property Relationships for Derivatives

The structural features of 4-hydroxy-2,2,6-trimethylcyclohexanone, including its hydroxyl and ketone functionalities and chiral centers, make it an excellent scaffold for the synthesis of a diverse range of derivatives with potentially interesting biological activities. The development of clear structure-property relationships is a critical next step.

Future research should systematically explore the synthesis of novel derivatives and evaluate their biological properties. For instance, the synthesis of piperazine (B1678402) derivatives of cyclohexanone has shown promising antimicrobial activities against various bacterial and fungal strains. Similarly, other studies have demonstrated the potential of cyclohexanone derivatives as anticancer agents.

A systematic approach to developing structure-property relationships would involve:

Library Synthesis: The creation of a library of derivatives by modifying the hydroxyl and carbonyl groups, as well as by introducing different substituents on the cyclohexanone ring.

Biological Screening: The synthesized compounds could be screened for a range of biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: The biological data, in conjunction with the structural features of the derivatives, can be used to develop QSAR models. These models can help to identify the key structural features responsible for the observed biological activity and guide the design of more potent and selective compounds.

By systematically exploring these avenues, the full potential of 4-hydroxy-2,2,6-trimethylcyclohexanone as a versatile chemical building block can be realized, paving the way for the development of new and improved products in various fields.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-Hydroxy-2,2,6-trimethylcyclohexanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via enzymatic or chemical methods. For analogs like 4-hydroxy-2,2-dimethylcyclohexanone, enzymatic reduction of 2,2-dimethyl-1,4-cyclohexanedione using baker’s yeast achieves high enantiomeric excess (up to 90% ee) under mild conditions (pH 7, 30°C) . Alternatively, hydroxylation using P-450 camphor monooxygenase introduces regioselectivity. For the 6-methyl variant, substrate modifications (e.g., introducing a methyl group at position 6 in the diketone precursor) may be required. Reaction optimization should include monitoring by HPLC or GC-MS to confirm yield and purity.

Q. What analytical techniques are recommended for characterizing 4-Hydroxy-2,2,6-trimethylcyclohexanone?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the hydroxyl group (δ 1.5–2.5 ppm for methyl groups, δ 3.5–4.5 ppm for hydroxyl) and cyclohexanone backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHO, exact mass 170.13).

- Chromatography : HPLC with chiral columns resolves enantiomers if asymmetric synthesis is performed .

Q. How does the hydroxyl group influence the reactivity of 4-Hydroxy-2,2,6-trimethylcyclohexanone?

- Methodological Answer : The hydroxyl group enables oxidation, substitution, and hydrogen bonding. For example:

- Oxidation : Using KMnO/CrO converts the hydroxyl to a ketone, yielding 4-oxo-2,2,6-trimethylcyclohexanone.

- Substitution : SOCl replaces -OH with -Cl, forming 4-chloro derivatives for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-Hydroxy-2,2,6-trimethylcyclohexanone be optimized?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP-metal complexes (e.g., Ru) in asymmetric hydrogenation of precursor diketones.

- Biocatalysis : Screen engineered ketoreductases (e.g., KRED-101 from Lactobacillus kefir) for improved stereoselectivity. Reaction parameters (pH, co-solvents, NADPH regeneration) must be optimized via DOE (Design of Experiments) .

- Data Analysis : Compare enantiomeric excess (ee) using chiral HPLC and polarimetry. Contradictions in reported ee values (e.g., yeast vs. engineered enzymes) may arise from substrate accessibility or enzyme-substrate docking variations.

Q. What computational strategies predict the conformational stability of 4-Hydroxy-2,2,6-trimethylcyclohexanone?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to analyze chair vs. boat conformers. The 6-methyl group increases steric hindrance, favoring chair conformers with axial hydroxyl.

- MD Simulations : Assess solvation effects (e.g., in water vs. DMSO) using GROMACS. Hydrogen bonding with solvents stabilizes specific conformers .

Q. How can contradictory data on oxidation rates of 4-Hydroxy-2,2,6-trimethylcyclohexanone be resolved?

- Methodological Answer :

- Controlled Experiments : Vary oxidizing agents (e.g., KMnO vs. PCC) and solvents (aqueous vs. anhydrous). For example, aqueous KMnO may over-oxidize to carboxylic acids, while PCC in CHCl stops at the ketone.

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress. Discrepancies may arise from competing pathways (e.g., radical vs. ionic mechanisms) .

Safety and Handling

Q. What safety protocols are recommended for handling 4-Hydroxy-2,2,6-trimethylcyclohexanone?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with silica gel and dispose as hazardous waste. Avoid drains to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO) .

Research Applications

Q. How is 4-Hydroxy-2,2,6-trimethylcyclohexanone utilized in drug synthesis?

- Methodological Answer : The hydroxyl and ketone groups serve as handles for derivatization. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products